molecular formula C15H16N4O3 B2944506 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1207033-81-5

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2944506
CAS No.: 1207033-81-5
M. Wt: 300.318
InChI Key: OEDXWUMEZOXPNX-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a novel small molecule compound of significant interest for pharmacological research targeting the relaxin-3 receptor (RXFP3). The relaxin-3/RXFP3 system is a GPCR pathway predominantly expressed in the brain and is involved in critical physiological processes such as stress responses, appetite control, and motivation for reward . This compound represents a chemotype developed to antagonize this pathway, providing a research tool to elucidate its function. This compound is designed for use in preclinical research to investigate conditions such as metabolic disorders and substance abuse. Research on analogous pyrrolidine-based small molecule RXFP3 antagonists has demonstrated an ability to inhibit relaxin-3-induced signaling and block agonist-induced food intake in animal models . The 1,2,4-oxadiazole moiety, a known bioisostere for ester and amide functional groups, contributes to the metabolic stability of the molecule, making it a valuable scaffold for in vivo studies . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-17-13(22-18-10)8-16-15(21)11-7-14(20)19(9-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXWUMEZOXPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Substitution Reactions at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety is prone to nucleophilic substitution under controlled conditions. Key examples include:

Nucleophilic Displacement of Methyl Group

The methyl group on the oxadiazole ring can undergo substitution with nucleophiles such as amines or thiols. For instance:

  • Reaction with Primary Amines :
    R NH2+Oxadiazole CH3R NH Oxadiazole+CH3NH2\text{R NH}_2+\text{Oxadiazole CH}_3\rightarrow \text{R NH Oxadiazole}+\text{CH}_3\text{NH}_2
    This reaction typically occurs in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding secondary amide derivatives .

Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis:

  • Acidic Hydrolysis :
    Oxadiazole+HCl conc Carboxylic Acid Derivative+Ammonium Chloride\text{Oxadiazole}+\text{HCl conc }\rightarrow \text{Carboxylic Acid Derivative}+\text{Ammonium Chloride}
    This produces a carboxylic acid intermediate, which can further react to form esters or amides .

Hydrolysis of the Carboxamide Linker

The carboxamide group connecting the pyrrolidone and oxadiazole moieties is susceptible to hydrolysis:

Acidic Hydrolysis

In concentrated hydrochloric acid at reflux:
R CONH R +H2OHClR COOH+R NH2\text{R CONH R }+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{R COOH}+\text{R NH}_2
This yields 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and 3-methyl-1,2,4-oxadiazole-5-methanamine .

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH, 100°C):
R CONH R +NaOHR COONa++R NH2\text{R CONH R }+\text{NaOH}\rightarrow \text{R COO}^-\text{Na}^++\text{R NH}_2
The reaction proceeds via nucleophilic attack by hydroxide ions, forming a carboxylate salt .

Reduction of the Pyrrolidone Ring

The 5-oxo group in the pyrrolidone ring can be selectively reduced:

Lithium Aluminum Hydride (LiAlH4)

Pyrrolidone+LiAlH4THF 0 CPyrrolidine Alcohol\text{Pyrrolidone}+\text{LiAlH}_4\xrightarrow{\text{THF 0 C}}\text{Pyrrolidine Alcohol}
This produces N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-hydroxy-1-phenylpyrrolidine-3-carboxamide, retaining the oxadiazole and phenyl groups .

Catalytic Hydrogenation

Using H₂ and Pd/C:
Pyrrolidone+H2Pd C EtOHPyrrolidine\text{Pyrrolidone}+\text{H}_2\xrightarrow{\text{Pd C EtOH}}\text{Pyrrolidine}
The ketone is reduced to a secondary alcohol without affecting the oxadiazole ring .

Oxidation Reactions

The phenyl group and pyrrolidone ring may undergo oxidation:

Phenyl Ring Oxidation

With KMnO₄ in acidic conditions:
Ph R+KMnO4Ph CO OH\text{Ph R}+\text{KMnO}_4\rightarrow \text{Ph CO OH}
The phenyl group is oxidized to a benzoic acid derivative, altering the compound’s hydrophilicity .

Pyrrolidone Ring Oxidation

Using ozone followed by H₂O₂:
Pyrrolidone+O3Diketone IntermediateH2O2Carboxylic Acid\text{Pyrrolidone}+\text{O}_3\rightarrow \text{Diketone Intermediate}\xrightarrow{\text{H}_2\text{O}_2}\text{Carboxylic Acid}
This cleaves the pyrrolidone ring, generating a dicarboxylic acid .

Cross-Coupling Reactions

The oxadiazole-methyl group can participate in Suzuki-Miyaura couplings:

Borylation and Coupling

  • Borylation :
    Oxadiazole CH3+Bis pinacolato diboronPd catalystOxadiazole Bpin\text{Oxadiazole CH}_3+\text{Bis pinacolato diboron}\xrightarrow{\text{Pd catalyst}}\text{Oxadiazole Bpin}

  • Coupling with Aryl Halides :
    Oxadiazole Bpin+Ar XOxadiazole Ar\text{Oxadiazole Bpin}+\text{Ar X}\rightarrow \text{Oxadiazole Ar}
    This modifies the methyl group to introduce aromatic substituents .

Mechanistic Insights

  • Oxadiazole Reactivity : The electron-deficient nature of the 1,2,4-oxadiazole ring facilitates nucleophilic attacks at the methyl group or ring-opening under harsh conditions .

  • Steric Effects : Bulky substituents on the phenyl group slow down hydrolysis of the carboxamide linker due to steric hindrance .

Scientific Research Applications

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of human carbonic anhydrase isoforms, which are related to cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Key Substituents Potential Targets/Applications References
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine 5-oxo, phenyl, 3-carboxamide-linked oxadiazole Antimicrobial, enzyme inhibition
3-(4-Butoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (17b) Cephalosporin β-lactam 3-methyl-1,2,4-oxadiazole, butoxyphenyl Mycobacterium tuberculosis
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45) Benzamide Oxadiazole-methylthio, dichloropyridinyl Anticancer, antiviral
Navacaprant (WHO INN List 90) Quinoline-piperidine 3-methyl-1,2,4-oxadiazole, ethyl, fluorine CNS disorders
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride (1820717-19-8) Piperidine Oxadiazole-methyl, carboxamide (dihydrochloride salt) Improved solubility for drug delivery

Pharmacological and Physicochemical Properties

  • Bioactivity: The cephalosporin derivative (17b) showed selective activity against non-replicating M. tuberculosis, though its synthesis yield was low (2%), indicating scalability challenges . Navacaprant’s quinoline core and fluorine substitution suggest enhanced blood-brain barrier penetration, contrasting with the main compound’s pyrrolidine, which may favor peripheral targets .
  • Physicochemical Properties :

    • LogP : The main compound’s phenyl and oxadiazole groups likely confer moderate lipophilicity (estimated LogP ~2.5), balancing membrane permeability and aqueous solubility.
    • Solubility : The dihydrochloride salt in highlights strategies to improve solubility for oxadiazole-containing compounds .
    • Molecular Weight : The main compound (~314.3 g/mol) falls within drug-like space, similar to navacaprant (C25H32FN5O2, MW 453.56 g/mol) .

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Substitution : The 3-methyl-1,2,4-oxadiazole moiety is critical for stability across analogs. Replacing methyl with ethyl () may alter steric hindrance or electronic effects .
  • Core Heterocycles: Pyrrolidine (main compound) vs. piperidine (): Piperidine’s six-membered ring may enhance conformational flexibility for target binding . Quinoline (navacaprant) vs. pyrrolidine: Quinoline’s aromatic system enables π-π stacking with CNS targets, whereas pyrrolidine’s rigidity may limit off-target interactions .
  • Functional Groups :
    • Carboxamide (main compound) vs. thioether (compound 45): Thioethers may confer higher metabolic liability due to oxidation risks .

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

  • Molecular Formula : C13H14N4O3
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 1396583-05-3

Mechanisms of Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : It potentially influences pathways related to apoptosis and cell proliferation.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Type Observation Reference
Antimicrobial Effective against several bacterial strains
Anticancer Induced apoptosis in cancer cell lines
Anti-inflammatory Reduced cytokine production in vitro
Genotoxicity No significant mutagenic effects noted

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic use.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Effects

The anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential application in treating inflammatory diseases.

Q & A

What are the established synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of this compound involves multi-step protocols, often leveraging nucleophilic substitutions and cyclization reactions. A common approach includes:

  • Step 1 : Formation of the pyrrolidine-3-carboxamide core via condensation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with appropriate amines under coupling agents (e.g., EDC/HOBt) .
  • Step 2 : Introduction of the 3-methyl-1,2,4-oxadiazole moiety via reaction with hydroxylamine derivatives, followed by cyclization using dehydrating agents like PCl₃ or POCl₃ .
  • Optimization Strategies :
    • Use polar aprotic solvents (e.g., DMF) with potassium carbonate to enhance nucleophilicity and reduce side reactions .
    • Control reaction temperatures (e.g., reflux in p-xylene for cyclization steps) to improve regioselectivity .
    • Monitor intermediates via TLC or HPLC to isolate high-purity products before subsequent steps .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, and how can data from these methods resolve stereochemical uncertainties?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign stereochemistry by analyzing coupling constants (e.g., vicinal protons on the pyrrolidine ring) and NOE correlations .
    • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxadiazole and amide groups) .
  • Crystallographic Methods :
    • X-ray Diffraction (XRD) : Use SHELX software for structure refinement to resolve ambiguities in bond angles and torsional conformations .
    • ORTEP-3 : Generate graphical representations to visualize molecular packing and hydrogen-bonding networks, critical for understanding stability and reactivity .

How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on the oxadiazole ring) to identify trends in structure-activity relationships (SAR) .
  • Contradiction Resolution : Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity and rule off-target effects .

What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes, and how can these models be validated experimentally?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, focusing on hydrogen bonding with the oxadiazole and hydrophobic contacts with the pyrrolidine ring .
  • Molecular Dynamics (MD) : Simulate binding stability over time (≥100 ns trajectories) to assess conformational flexibility .
  • Validation Strategies :
    • Site-Directed Mutagenesis : Modify key residues in the enzyme’s active site to test predicted binding modes .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and compare with computational ΔG values .

What strategies are recommended for analyzing and mitigating byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Byproduct Identification :
    • LC-MS : Detect low-abundance impurities and assign structures based on fragmentation patterns .
    • ¹H NMR Kinetics : Monitor reaction progress in real-time to identify transient intermediates .
  • Mitigation Approaches :
    • Temperature Control : Lower reaction temperatures during sensitive steps (e.g., amide coupling) to reduce side reactions .
    • Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the target compound .
    • Catalyst Screening : Test palladium or copper catalysts for selective cross-coupling steps to minimize undesired pathways .

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